

Toxicity assessment of 1-Allyl-3-methylimidazolium bromide in comparison to conventional solvents

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Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium
bromide

Cat. No.: B1246553

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A Comparative Toxicity Assessment: 1-Allyl-3-methylimidazolium Bromide vs. Conventional Solvents

Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift towards "green chemistry" has intensified the search for environmentally benign solvents to replace volatile and often toxic conventional organic solvents. Ionic liquids (ILs), such as **1-Allyl-3-methylimidazolium bromide** ([AMIM]Br), have emerged as promising alternatives due to their low vapor pressure, thermal stability, and tunable properties. However, the "green" label necessitates a thorough toxicological evaluation. This guide provides an objective comparison of the toxicity of [AMIM]Br with common conventional solvents—Methanol, Acetone, and Dimethyl Sulfoxide (DMSO)—supported by available experimental data and detailed methodologies.

Quantitative Toxicity Data

The following tables summarize key toxicity endpoints for [AMIM]Br and selected conventional solvents. Data for [AMIM]Br is limited; therefore, data from structurally similar imidazolium-based ILs is included for context, particularly noting the trend that toxicity often increases with

the length of the alkyl side chain.^{[1][2]} The allyl group in [AMIM]Br presents a unique reactive moiety compared to simple alkyl chains.

Table 1: Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of a substance's potency in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher cytotoxicity.

| Compound | Cell Line | IC ₅₀ (μmol/L) | IC ₅₀ (mg/L) |
|---|--------------------------|--|-------------------------|
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)* | HeLa (Cervical Cancer) | 538.38 ^{[3][4]} | 119.0 |
| MCF-7 (Breast Cancer) | 841.86 ^{[3][4]} | 186.1 | |
| HEK293T (Kidney) | 654.78 ^{[3][4]} | 144.7 | |
| Acetone | MCF-7, HUVEC, RAW-264.7 | > 5% (v/v) | > 39,500 |
| Methanol | Not specified | LD ₅₀ (oral, rat): 7,060 mg/kg ^[5] | - |
| Dimethyl Sulfoxide (DMSO) | MCF-7, HUVEC, RAW-264.7 | 1.8% - 1.9% (v/v) ^[6] | ~ 19,800 - 20,900 |

Note: Data for 1-Butyl-3-methylimidazolium bromide is used as a proxy for [AMIM]Br due to structural similarity. The toxicity of imidazolium ILs is known to be dependent on the alkyl chain length.^{[1][2]}

Table 2: Ecotoxicity Data (EC₅₀/LC₅₀)

The half-maximal effective concentration (EC₅₀) or lethal concentration (LC₅₀) is a measure of a substance's toxicity to aquatic organisms.

| Compound | Organism | Endpoint | Value (mg/L) |
|-------------------------------------|-------------------|---|---|
| Imidazolium ILs (General Trend) | Daphnia magna | Antioxidant System | Toxicity increases with alkyl chain length[1] |
| Green Algae | Acute Toxicity | Toxicity increases with alkyl chain length[2] | |
| 1-Octyl-3-methylimidazolium bromide | Daphnia magna | Antioxidant Response | Dose-dependent[1] |
| Allyl Bromide | Goldfish | LC ₅₀ | 0.8[7] |
| Methanol | Aquatic Life | - | Toxic[8] |
| Acetone | Aquatic Organisms | - | Toxic[8] |

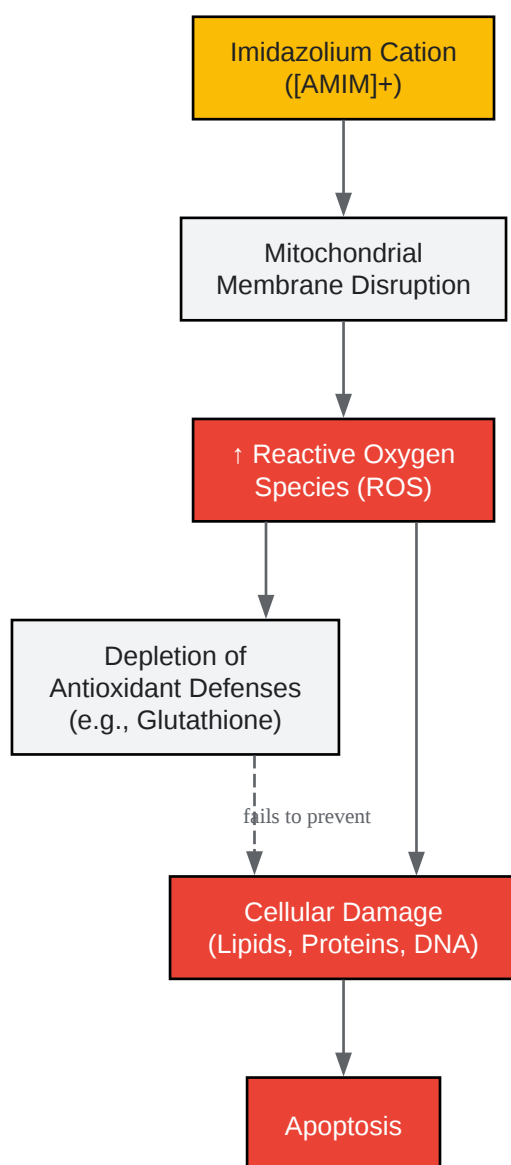
Table 3: Acute Systemic & Genotoxicity

This table summarizes acute lethal doses (LD₅₀) in mammals and outcomes from mutagenicity assays like the Ames test.

| Compound | Test Type | Organism/Strain | Result |
|--|---|-----------------------|--|
| 1-Allyl-3-methylimidazolium bromide ([AMIM]Br) | Hazard Classification | - | Skin, eye, and respiratory irritation[9] |
| Allyl Bromide | LD ₅₀ (oral) | Rat | 120 mg/kg[7] |
| LD ₅₀ (intraperitoneal) | Mouse | 108 mg/kg[7] | |
| Ames Test | S. typhimurium TA100 | Mutagenic[10][11] | |
| Ames Test | S. typhimurium TA98 | Not Mutagenic[10][11] | |
| Methanol | LD ₅₀ (oral, minimal lethal) | Human | 300 - 1,000 mg/kg[12] |
| Dimethyl Sulfoxide (DMSO) | LD ₅₀ (oral) | Rat | 14,500 mg/kg[5] |

Mechanisms of Toxicity & Signaling Pathways

Imidazolium-Based Ionic Liquids: The toxicity of imidazolium ILs is often linked to their interaction with cell membranes and mitochondria. A key mechanism involves the induction of oxidative stress.^{[1][13]} The cationic head group can disrupt mitochondrial membrane potential, leading to an overproduction of Reactive Oxygen Species (ROS). This overwhelms the cell's antioxidant defense systems (e.g., superoxide dismutase, catalase), causing damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).^{[1][13]}



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Caption: Oxidative stress pathway induced by imidazolium ionic liquids.

Conventional Solvents:

- Methanol: Its toxicity is primarily due to its metabolites, formaldehyde and formic acid, produced by liver enzymes.[\[14\]](#) Formic acid inhibits mitochondrial cytochrome c oxidase, leading to cellular hypoxia and severe metabolic acidosis, which can cause blindness and death.[\[12\]](#)[\[14\]](#)
- Acetone: Generally considered less toxic than many other organic solvents.[\[8\]](#) High concentrations can cause central nervous system depression and irritation of mucous membranes.[\[8\]](#)[\[15\]](#) It can also enhance the toxicity of other dissolved substances.[\[8\]](#)
- DMSO: While having a high LD₅₀, DMSO readily penetrates the skin and can carry dissolved substances with it, potentially increasing their absorption and toxicity.[\[5\]](#) At concentrations above 1%, it has been shown to induce apoptosis in certain neuronal cell lines.[\[16\]](#)

Experimental Protocols

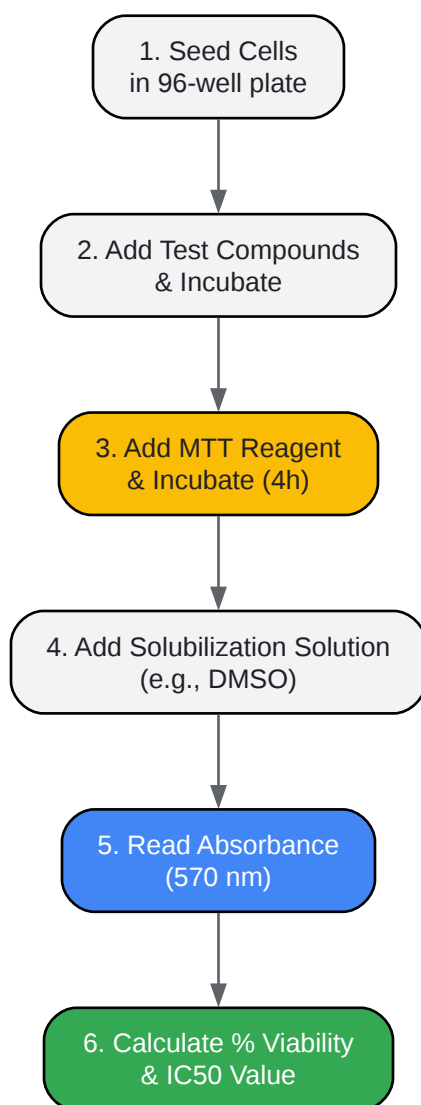
Accurate toxicity assessment relies on standardized experimental protocols. Below are methodologies for the key assays discussed.

A. MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[\[17\]](#)[\[18\]](#)

- Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[\[17\]](#) The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[\[19\]](#)
- Protocol Outline:
 - Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Exposure: Treat cells with a serial dilution of the test compound (e.g., [AMIM]Br) and appropriate controls (vehicle control, untreated control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[20]
- Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[17]
- Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.



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Caption: General experimental workflow for the MTT cytotoxicity assay.

B. Ames Test for Genotoxicity (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound.^{[21][22]}

- Principle: The test uses several strains of *Salmonella typhimurium* (or *E. coli*) that have mutations in the genes required to synthesize the amino acid histidine (his-).^{[21][23]} These strains, called auxotrophs, cannot grow on a histidine-deficient medium. The assay

measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[23]

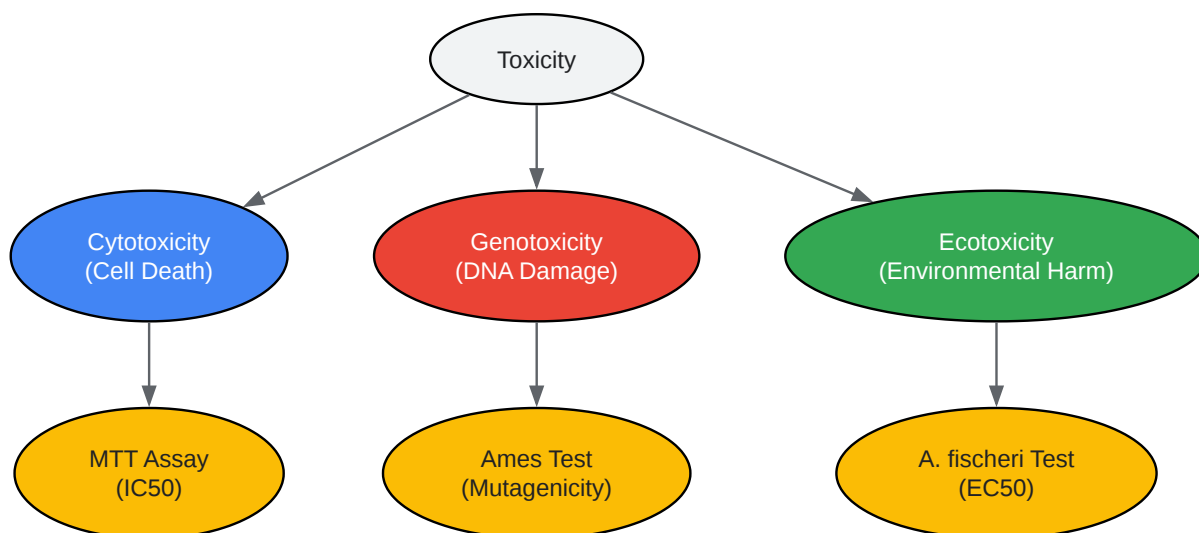
- Protocol Outline:
 - Preparation: Prepare various concentrations of the test substance. The test is run with and without a fraction of rat liver homogenate (S9 mix) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[23][24]
 - Exposure: In a test tube, combine the bacterial strain, the test substance, and either the S9 mix or a buffer.[23] Positive and negative controls are run in parallel.
 - Incubation: Incubate the mixture at 37°C for a short period.[22]
 - Plating: Mix the contents with a molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate (histidine-deficient).[21]
 - Incubation: Incubate the plates at 37°C for 48-72 hours.[21][22]
 - Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.

C. Aliivibrio fischeri (formerly Vibrio fischeri) Ecotoxicity Test

This is a rapid and cost-effective method for assessing the acute toxicity of substances in aquatic environments.[25]

- Principle: The marine bacterium Aliivibrio fischeri is naturally bioluminescent. The light production is directly linked to the metabolic activity of the bacterial population.[25] When exposed to toxic substances, the bacteria's metabolic processes are disrupted, leading to a decrease in light emission.[25] The degree of light inhibition is proportional to the toxicity of the sample.
- Protocol Outline:
 - Reagent Preparation: Rehydrate freeze-dried A. fischeri bacteria.

- Sample Preparation: Prepare a dilution series of the test sample.
- Exposure: Add the bacterial suspension to each dilution of the test sample.
- Incubation: Incubate the mixtures for a defined period (typically 5 to 30 minutes) at a constant temperature (e.g., 15°C).^[25]
- Luminescence Measurement: Use a luminometer to measure the light output of each sample and a negative control.
- Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control and determine the EC₅₀ value.



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Caption: Logical relationship of key toxicological endpoints and assays.

Conclusion

The available data suggests that while **1-Allyl-3-methylimidazolium bromide** holds promise as a low-volatility solvent, it should not be presumed non-toxic. Structurally similar imidazolium ionic liquids exhibit significant cytotoxicity and ecotoxicity, often mediated by oxidative stress. Furthermore, the allyl bromide component is a known mutagen in the Ames test.^{[10][11]}

In comparison, conventional solvents like Acetone and DMSO exhibit lower acute toxicity, with higher IC₅₀ and LD₅₀ values. However, they are not without hazards, including high flammability (Acetone) and the ability to enhance skin absorption of other toxins (DMSO).[5][8] Methanol stands out as highly toxic to mammals due to its dangerous metabolites.[12][14]

Ultimately, the classification of a solvent as "green" or "safe" is context-dependent. [AMIM]Br may be an improvement over highly toxic and volatile solvents in certain industrial applications, but its potential for cellular and genetic damage, as well as aquatic toxicity, requires careful consideration. This guide underscores the critical need for comprehensive, compound-specific toxicological testing before the widespread adoption of any new chemical substance. Researchers and developers must weigh the specific application against the full toxicological profile of a solvent to make informed, responsible decisions.

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